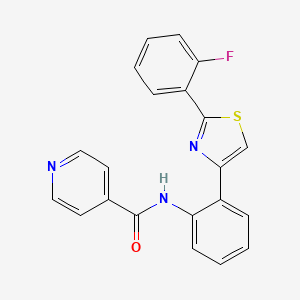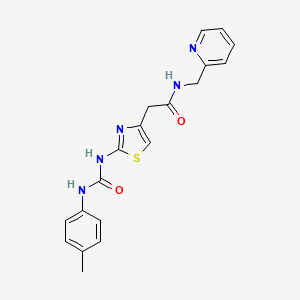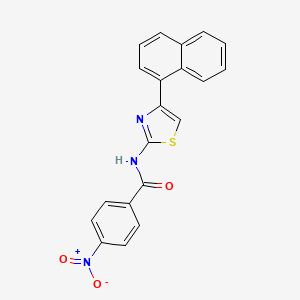![molecular formula C23H24N4O2 B2982421 1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one CAS No. 2194903-91-6](/img/structure/B2982421.png)
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C23H24N4O2 and its molecular weight is 388.471. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Reactions and Properties
1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)-2-(naphthalen-1-yl)ethan-1-one, as part of its structural components, shows significant reactivity in various chemical reactions. For instance, compounds containing naphthalene and morpholine structures have been reported to react with nucleophiles and form different types of salts and other derivatives. These reactions are important for the development of novel compounds with potential applications in material science and pharmaceuticals. Fei, Slawin, and Woollins (2001) studied the nucleophilic reactions of compounds similar in structure, demonstrating their versatility in chemical synthesis (Fei, Slawin, & Woollins, 2001).
Supramolecular Chemistry and Structural Diversity
Compounds with morpholine and naphthalene moieties exhibit diverse structural properties, making them valuable in the field of supramolecular chemistry. Białek et al. (2013) described the use of such compounds in creating distinct solvatomorphs, demonstrating the influence of conformational flexibility on the structural diversity and dimensionality of hydrogen bond networks. This property is crucial for designing materials with specific physical and chemical characteristics (Białek, Zaręba, Janczak, & Zoń, 2013).
Photocyclization and Fluorescence Properties
The structural framework of compounds like this compound can be used in photocyclization reactions to synthesize polybenzoquinazolines. Wei et al. (2016) demonstrated this process, highlighting its advantages such as being catalyst-free and producing only water as a by-product. These polybenzoquinazolines were also investigated for their fluorescence properties, suggesting potential applications in materials science and photonic devices (Wei, Li, Wang, Liu, & Zhang, 2016).
Synthesis of Novel Heterocyclic Systems
The incorporation of morpholine and naphthalene structures in the synthesis of new heterocyclic systems is a significant area of research. Sirakanyan et al. (2018) developed methods for synthesizing novel compounds starting from similar structural components. These new heterocyclic systems have potential applications in the development of pharmaceuticals and complex organic molecules (Sirakanyan, Kartsev, Hakobyan, & Hovakimyan, 2018).
Properties
IUPAC Name |
1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O2/c28-21(15-18-7-3-6-17-5-1-2-9-20(17)18)27-10-4-8-19-16-24-23(25-22(19)27)26-11-13-29-14-12-26/h1-3,5-7,9,16H,4,8,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCRHJSRNIBULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CC3=CC=CC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl {[(Z)-azepan-2-ylidene(cyano)methyl]sulfonyl}acetate](/img/structure/B2982341.png)
![3-Amino-2-[(3-bromo-4-methoxyphenyl)methyl]propan-1-ol hydrochloride](/img/structure/B2982342.png)



![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2982348.png)

![3-[6-[4-(2,5-dimethylphenyl)piperazino]-6-keto-hexyl]-6-morpholino-2-thioxo-1H-quinazolin-4-one](/img/no-structure.png)

![2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2982354.png)



